- Inhibitory kinetics of azachalcones and their oximes on mushroom tyrosinase: A facile solid-state synthesis, Chemistry & Biodiversity, 2016, 13(5), 531-538
Cas no 908563-68-8 (NSC49652)
NSC49652 structure
Product Name:NSC49652
CAS-Nr.:908563-68-8
MF:C14H11NO2
MW:225.242643594742
CID:4659321
Update Time:2023-11-20
NSC49652 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- NSC49652
- MLS000736655
- (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
- 1-(2-hydroxyphenyl)-3-(3-pyridyl)prop-2-en-1-one
- (2E)-1-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)PROP-2-EN-1-ONE
- [e]-1-(2-hydroxyphenyl)-3-pyridin-3-YLProp-2-en-1-one
- HMS2885E03
- SMR000528233
- J3.571.934B
- 1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propene-1-one
- (E)-3-(3-Pyridyl)-1-(2-hydroxyphenyl)
- (2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one (ACI)
- (E)-1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)-2-propen-1-one
-
- Inchi: 1S/C14H11NO2/c16-13-6-2-1-5-12(13)14(17)8-7-11-4-3-9-15-10-11/h1-10,16H/b8-7+
- InChI-Schlüssel: CRWNZUBUBIULHB-BQYQJAHWSA-N
- Lächelt: C(C1C=CC=CC=1O)(=O)/C=C/C1C=NC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 225.079
- Monoisotopenmasse: 225.079
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 3
- Komplexität: 288
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topologische Polaroberfläche: 50.2
Experimentelle Eigenschaften
- Dichte: 1.241
- Siedepunkt: 414.3°Cat760mmHg
- Flammpunkt: 204.4°C
- Brechungsindex: 1.661
- PSA: 50.19000
- LogP: 2.68330
NSC49652 Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105112-100mg |
NSC49652 |
908563-68-8 | 98% | 100mg |
¥9100.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105112-250mg |
NSC49652 |
908563-68-8 | 98% | 250mg |
¥6424 | 2023-04-13 | |
| TRC | E208456-100mg |
(2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propenone |
908563-68-8 | 100mg |
$ 475.00 | 2022-06-05 | ||
| TRC | E208456-500mg |
(2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propenone |
908563-68-8 | 500mg |
$ 1860.00 | 2022-06-05 | ||
| TRC | E208456-1g |
(2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propenone |
908563-68-8 | 1g |
$ 2855.00 | 2022-06-05 | ||
| MedChemExpress | HY-111163-10mM*1mLinDMSO |
NSC49652 |
908563-68-8 | 99.92% | 10mM*1mLinDMSO |
¥990 | 2023-07-26 | |
| MedChemExpress | HY-111163-5mg |
NSC49652 |
908563-68-8 | 99.92% | 5mg |
¥900 | 2024-07-20 | |
| MedChemExpress | HY-111163-10mg |
NSC49652 |
908563-68-8 | 99.92% | 10mg |
¥1350 | 2024-07-20 | |
| MedChemExpress | HY-111163-25mg |
NSC49652 |
908563-68-8 | 99.92% | 25mg |
¥2565 | 2024-07-20 | |
| MedChemExpress | HY-111163-50mg |
NSC49652 |
908563-68-8 | 99.92% | 50mg |
¥4100 | 2024-07-20 |
NSC49652 Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ; 2 - 3 min, rt; 5 - 10 min, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
Referenz
- Convenient synthesis of flavanone derivatives via oxa-Michael addition using catalytic amount of aqueous cesium fluoride, Tetrahedron Letters, 2021, 85,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 °C
Referenz
- Microwave-Assisted Solution-Phase Parallel Synthesis of 2,4,6-Trisubstituted Pyrimidines, Journal of Combinatorial Chemistry, 2006, 8(5), 646-648
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 min; overnight, 0 - 4 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
Referenz
- Combinatorial synthesis, lead identification, and antitumor study of a chalcone-based positional-scanning library, Chemistry & Biodiversity, 2007, 4(2), 203-214
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; overnight, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Referenz
- Azachalcones: A new class of potent polyphenol oxidase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2015, 25(8), 1753-1756
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 5 min, 0 - 5 °C
1.2 20 h, rt
1.3 Reagents: Acetic acid ; pH 6, rt
1.2 20 h, rt
1.3 Reagents: Acetic acid ; pH 6, rt
Referenz
- Thallium(III) p-tosylate (TTS) mediated oxidative rearrangement of 2-naphthyl and 2-heteroarylchromanones, Indian Journal of Chemistry (2022-), 2022, 61(9), 923-927
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 5 min, rt → 5 °C
1.2 20 h, rt
1.2 20 h, rt
Referenz
- Thallium(III) p-tosylate-mediated oxidative [1,2] rearrangement of 2-naphthyl and 2-heteroarylchromanones, Journal of Heterocyclic Chemistry, 2022, 59(1), 172-177
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 5 - 10 °C; 60 min, 5 - 10 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
Referenz
- Synthesis and selective cytotoxic activities on rhabdomyosarcoma and noncancerous cells of some heterocyclic chalcones, Molecules, 2016, 21(3), 329/1-329/10
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, reflux
Referenz
- Ru, Rh and Ir metal complexes of pyridyl chalcone derivatives: Their potent antibacterial activity, comparable cytotoxicity potency and selectivity to cisplatin, Polyhedron, 2020, 185,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Microwave assisted synthesis of 2'-/3'-azaflavones/azaflavonones and their N-alkyl derivatives, Organic Communications, 2016, 9(4), 73-81
NSC49652 Raw materials
- 3'-Hydroxyacetophenone
- pyridine-3-carbaldehyde
- 2'-Hydroxyacetophenone
- 2'-Aminoacetophenone
- 4'-Aminoacetophenone
- 1-(3-aminophenyl)ethan-1-one
- 1-(4-Hydroxyphenyl)ethanone
- Acetophenone
NSC49652 Preparation Products
NSC49652 Verwandte Literatur
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
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